molecular formula C13H16O3 B13458443 6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B13458443
M. Wt: 220.26 g/mol
InChI Key: CMCAXDDFFYAUIS-UHFFFAOYSA-N
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Description

6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a benzofuran derivative characterized by a tert-butyl substituent at the 6-position of the benzofuran core and a carboxylic acid group at the 3-position. The tert-butyl group enhances steric bulk and lipophilicity, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

6-tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C13H16O3/c1-13(2,3)8-4-5-9-10(12(14)15)7-16-11(9)6-8/h4-6,10H,7H2,1-3H3,(H,14,15)

InChI Key

CMCAXDDFFYAUIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(CO2)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Methyl 2,3-dihydro-1-benzofuran-3-carboxylate is a common ester precursor used for the synthesis of the corresponding carboxylic acid.
  • The tert-butyl substituent can be introduced via electrophilic aromatic substitution or by using tert-butyl-substituted phenol derivatives as starting materials.

Ester Hydrolysis to Carboxylic Acid

A well-documented method for converting methyl 2,3-dihydrobenzofuran-3-carboxylate to the corresponding carboxylic acid involves alkaline hydrolysis:

Step Reagents and Conditions Description
1 Methyl 2,3-dihydrobenzofuran-3-carboxylate dissolved in tetrahydrofuran (THF) and methanol Solvent system for reaction
2 Addition of 1 M aqueous sodium hydroxide (NaOH) at room temperature for 30 minutes Base-catalyzed ester hydrolysis
3 Acidification with 1 M hydrochloric acid (HCl) Protonation to yield free acid
4 Extraction with methyl tert-butyl ether (MTBE) Separation of organic layer containing product

This method yields 2,3-dihydrobenzofuran-3-carboxylic acid efficiently under mild conditions.

Introduction of the 6-Tert-butyl Group

The tert-butyl group at the 6-position can be introduced by:

  • Starting from a tert-butyl-substituted phenol or aromatic precursor, which undergoes cyclization to form the benzofuran ring.
  • Alternatively, tert-butylation of the benzofuran ring can be achieved via Friedel-Crafts alkylation using tert-butyl chloride or tert-butyl alcohol in the presence of Lewis acids; however, regioselectivity must be carefully controlled.

Cyclization and Tandem Reactions

Advanced synthetic routes employ palladium-catalyzed tandem cyclization/Suzuki coupling reactions to construct the benzofuran ring with desired substitution patterns:

  • Phenolic precursors are coupled with 3-bromo-2-methylpropene using potassium carbonate in methyl ethyl ketone.
  • The resulting ethers undergo palladium-catalyzed cyclization to form the dihydrobenzofuran ring.
  • Subsequent Suzuki coupling introduces aryl substituents if needed.
  • Final saponification using sodium hydroxide converts esters to carboxylic acids.

Grignard Reaction-Based Methods

Several protocols utilize Grignard reagents for carbon-carbon bond formation in the synthesis of related benzofuran derivatives:

Yield (%) Reaction Conditions Description
29-63% Reaction of brominated aromatic esters with isopropylmagnesium bromide or isopropylmagnesium chloride in THF at low temperatures (-40 to 20 °C), followed by addition of tert-butyl 2-oxopyrrolidine-1-carboxylate or related reagents Formation of key intermediates with tert-butyl groups; subsequent workup and purification yield target compounds

These methods demonstrate the incorporation of tert-butyl groups and functionalization at specific positions on the benzofuran ring.

Comparative Data Table of Key Preparation Steps

Step Reaction Type Reagents Conditions Yield (%) Notes
Ester Hydrolysis Base-catalyzed saponification Methyl ester, NaOH (1 M), THF/MeOH Room temp, 30 min Not specified Mild and efficient conversion to acid
Palladium-catalyzed cyclization Tandem cyclization/Suzuki coupling Phenol, 3-bromo-2-methylpropene, Pd catalyst Reflux, various solvents High (up to 98%) Enables complex substitution patterns
Grignard reaction Nucleophilic addition Isopropylmagnesium bromide/chloride, tert-butyl oxopyrrolidine derivatives -40 to 20 °C, inert atmosphere 29-63% Useful for tert-butyl group introduction
Friedel-Crafts alkylation (general method) Electrophilic aromatic substitution tert-Butyl chloride/alcohol, Lewis acid Controlled temp Variable Requires regioselectivity control

Critical Analysis and Notes

  • Hydrolysis of methyl esters under mild alkaline conditions is a reliable and straightforward method to obtain the carboxylic acid functionality without affecting other sensitive groups.
  • The tert-butyl substituent’s introduction is best achieved early in the synthesis on the aromatic precursor to avoid complications during ring formation.
  • Palladium-catalyzed tandem cyclization/Suzuki coupling reactions provide excellent regio- and chemoselectivity, allowing for the construction of complex substituted benzofurans including the 6-tert-butyl derivative.
  • Grignard reagents offer a versatile approach to introduce alkyl groups and functionalize the benzofuran core, though yields vary and require careful control of reaction conditions.
  • The choice of solvent, temperature, and atmosphere (inert gas) is crucial to maximize yield and purity.
  • Purification typically involves extraction, acid-base workup, and chromatographic techniques such as silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzylic alcohols can yield corresponding aldehydes or ketones .

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of tumor growth or bacterial proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 6-tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
This compound tert-butyl (6), COOH (3) C₁₃H₁₆O₃ 220.27 (calculated) High lipophilicity (logP ~3.5*) Inferred
5-{(E)-2-carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid (Benfur) Hydroxy, methoxy, carboxyvinyl (2,4,5,7) C₂₁H₁₈O₈ 398.36 Anticancer activity (G2/M arrest)
6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid Methyl (6) C₁₀H₁₀O₃ 178.18 Moderate polarity (logP ~1.8*)
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid Chloro (5), fluoro (6) C₉H₆ClFO₃ 228.60 Increased electrophilicity
5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid Bromo (5) C₉H₇BrO₃ 243.06 Potential halogen bonding effects
Key Observations:
  • Lipophilicity : The tert-butyl group in the target compound significantly increases lipophilicity compared to methyl or halogen substituents, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

Overview

6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16O3
  • Molecular Weight : 220.26 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, potentially through modulation of the cannabinoid receptor pathways, particularly CB2 receptors. This interaction may lead to a reduction in pain perception and inflammation in animal models .

Anti-inflammatory Effects

Recent studies have indicated that derivatives of dihydrobenzofuran compounds possess significant anti-inflammatory properties. For instance, compounds structurally related to this compound have been shown to inhibit pro-inflammatory cytokines in vitro and reduce edema in vivo models .

Analgesic Properties

Research has demonstrated that the compound can attenuate pain responses in neuropathic pain models. In particular, systemic administration has shown efficacy in reducing both evoked and spontaneous neuronal activity associated with pain pathways .

Study 1: Neuropathic Pain Model

A study conducted on Sprague Dawley rats evaluated the analgesic effects of this compound. The compound was administered intraperitoneally, resulting in a significant reduction in mechanical allodynia compared to control groups. The effects were mediated through CB2 receptor activation, as indicated by the blockade of analgesic effects upon administration of a CB2 antagonist .

Study 2: Inflammatory Response

In a separate study focusing on inflammatory response, the compound was tested for its ability to modulate cytokine release from activated macrophages. Results showed a marked decrease in TNF-alpha and IL-6 levels following treatment with the compound, highlighting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeModel UsedResult Summary
Anti-inflammatoryMacrophage ActivationDecreased TNF-alpha and IL-6 release
AnalgesicNeuropathic Pain ModelSignificant reduction in mechanical allodynia
Cytokine ModulationIn Vitro Macrophage AssayInhibition of pro-inflammatory cytokines

Q & A

Basic: What are the common synthetic routes for 6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves constructing the dihydrobenzofuran core via cyclization reactions. For example, benzofuran derivatives are often synthesized using base-mediated reactions (e.g., NaH in THF) to deprotonate intermediates and facilitate ring closure . The tert-butyl group can be introduced via alkylation or through protective group strategies (e.g., tert-butoxycarbonyl (Boc) groups, as seen in related compounds) . Purification often employs recrystallization or chromatography, with purity confirmed by HPLC (>95%, as noted in reagent catalogs) .

Advanced: How can steric hindrance from the tert-butyl group impact reaction optimization?

Methodological Answer:
The tert-butyl group’s bulkiness may hinder nucleophilic attacks or reduce reaction yields in coupling reactions. Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Catalysis : Palladium catalysts or microwave-assisted synthesis can accelerate sluggish reactions.
  • Protection/Deprotection : Boc groups (e.g., tert-butyl N-(3-amino-3-thioxopropyl)carbamate ) can mask reactive sites temporarily.
    Contradictions in literature yields may arise from varying steric effects; systematic solvent/catalyst screens are recommended.

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify the dihydrobenzofuran ring (e.g., diastereotopic protons at C2/C3) and tert-butyl signals (δ ~1.3 ppm) .
  • IR : Carboxylic acid C=O stretching (~1700 cm1^{-1}) and O-H bands (~2500-3000 cm1^{-1}) confirm functionality .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C13_{13}H16_{16}O3_3 requires 220.23 g/mol).

Advanced: How are computational models used to resolve spectral ambiguities?

Methodological Answer:
Density Functional Theory (DFT) simulations predict NMR chemical shifts and optimize 3D conformations, addressing overlaps caused by the tert-butyl group’s symmetry. For example:

  • Diastereomer differentiation : DFT-calculated coupling constants (JJ) distinguish axial vs. equatorial substituents.
  • X-ray crystallography : Resolves absolute configuration (e.g., tert-butyl orientation in crystal lattices, as in related spiro compounds ).

Basic: What are the solubility properties of this compound?

Methodological Answer:
The carboxylic acid group confers moderate polarity, enabling solubility in DMSO, methanol, or aqueous bases (e.g., NaOH). The tert-butyl group enhances lipophilicity, requiring mixed solvents (e.g., THF:water) for dissolution. Purity (>95%) minimizes impurities affecting solubility .

Advanced: How can analytical methods address challenges in quantifying trace impurities?

Methodological Answer:

  • HPLC-MS : Uses C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate dihydrobenzofuran analogs .
  • LOQ/LOD : Achieves sensitivity down to 0.1% impurities via UV detection (220–280 nm).
  • Contradiction resolution : Spiking experiments with synthetic standards validate peak assignments.

Basic: How is X-ray crystallography applied to determine its crystal structure?

Methodological Answer:
Single crystals are grown via slow evaporation from ethanol or DCM. Diffraction data (e.g., Cu-Kα radiation) resolve the dihydrobenzofuran ring puckering and tert-butyl orientation. Related compounds (e.g., spirocyclic dioxaphosphocins ) show how steric effects influence packing.

Advanced: What strategies validate structure-activity relationships (SAR) for biological applications?

Methodological Answer:

  • Derivatization : Synthesize esters (e.g., ethyl or methyl esters ) or amides to probe carboxylate group roles.
  • In vitro assays : Test analogs against enzyme targets (e.g., kinases) with IC50_{50} measurements.
  • Molecular docking : Models interactions with binding pockets, leveraging tert-butyl’s hydrophobic contacts .

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